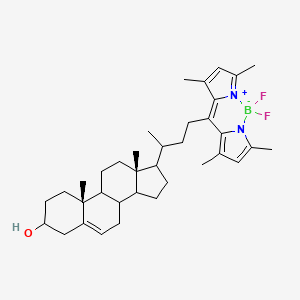

BODIPY-cholesterol

Description

Properties

IUPAC Name |

(10R,13R)-17-[4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51BF2N2O/c1-21(8-10-29-33-22(2)18-24(4)40(33)37(38,39)41-25(5)19-23(3)34(29)41)30-12-13-31-28-11-9-26-20-27(42)14-16-35(26,6)32(28)15-17-36(30,31)7/h9,18-19,21,27-28,30-32,42H,8,10-17,20H2,1-7H3/t21?,27?,28?,30?,31?,32?,35-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFWELDLDWZNRO-SJIMSOPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5[C@@]4(CCC6C5CC=C7[C@@]6(CCC(C7)O)C)C)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51BF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Probing the Membrane Landscape: A Technical Guide to the BODIPY-Cholesterol Fluorescence Mechanism in Lipid Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is a cornerstone of mammalian cell membranes, critically influencing their structural integrity, fluidity, and the formation of functional microdomains known as lipid rafts. Understanding the distribution and dynamics of cholesterol is paramount for research in cell biology, pharmacology, and drug development. Fluorescent cholesterol analogs are indispensable tools for this purpose, and among them, BODIPY-cholesterol (BChol, also known as TopFluor-Cholesterol or TF-Chol) has emerged as a widely used probe.[1][2] This is due to the excellent photophysical properties of the boron-dipyrromethene (BODIPY) fluorophore, which include a high molar extinction coefficient, high fluorescence quantum yield, and relative stability.[2][3]

Unlike intrinsically fluorescent sterols like dehydroergosterol (DHE), which have low brightness, this compound is exceptionally bright, allowing for its use at low, minimally perturbative concentrations.[2] Critically, its fluorescence characteristics are not constant but are exquisitely sensitive to the biophysical properties of its surrounding lipid environment. This sensitivity is the key to its utility, transforming it from a simple marker into a dynamic reporter of membrane order, phase, and cholesterol concentration. This guide provides an in-depth exploration of the core mechanisms governing this compound fluorescence in lipid bilayers, details experimental protocols for its use, and presents key quantitative data for researchers.

Core Fluorescence Mechanism in Lipid Bilayers

The fluorescence of this compound is governed by a complex interplay between the intrinsic properties of the BODIPY dye and the nanoscale environment of the lipid membrane. The primary factors influencing its fluorescence output are lipid packing, probe concentration, and the orientation of the fluorophore within the bilayer.

Influence of Lipid Packing and Membrane Order

The most significant modulator of this compound's fluorescence is the physical state of the lipid bilayer. Cell membranes and model vesicles can exist in different phases, most notably the liquid-disordered (Ld) phase and the liquid-ordered (Lo) phase. The Lo phase, enriched in cholesterol and sphingolipids, is characterized by tightly packed, extended acyl chains and is considered a model for lipid rafts.

In the more fluid and loosely packed Ld phase, the BODIPY fluorophore attached to the cholesterol molecule has considerable rotational freedom. This molecular motion provides efficient non-radiative pathways for the excited-state energy to dissipate, resulting in a shorter fluorescence lifetime and lower quantum yield.

Conversely, when this compound partitions into the tightly packed, viscous Lo phase, the rotational motion of the BODIPY moiety is significantly restricted. This hindrance of molecular rotation closes off non-radiative decay channels. Consequently, a greater fraction of excited molecules returns to the ground state via the emission of a photon, leading to a measurable increase in fluorescence lifetime and quantum yield . This environment-sensitive behavior makes this compound an excellent probe for distinguishing between Lo and Ld phases, with brighter fluorescence indicating a more ordered environment.

Concentration-Dependent Self-Quenching

A critical characteristic of this compound is its tendency to self-quench at high concentrations. In lipid membranes, this quenching becomes significant at concentrations above 3 mole percent. Unlike some other BODIPY-labeled lipids that form fluorescent, red-shifted "excimers" at high concentrations, this compound's self-quenching is attributed to the formation of non-fluorescent, "dark" ground-state dimers. This process, a form of static quenching, effectively reduces the population of fluorescent monomers that can be excited, leading to a decrease in the overall fluorescence intensity without a significant change in the fluorescence lifetime of the remaining monomers. This phenomenon must be carefully considered in experimental design to avoid misinterpretation of fluorescence intensity data, which could be conflated with changes in membrane order. For most imaging applications, using the probe at concentrations below 1-2 mol% is recommended to minimize self-quenching effects.

Solvatochromism and Probe Orientation

While some BODIPY derivatives are designed to be highly solvatochromic (i.e., their emission wavelength shifts with solvent polarity), the standard this compound exhibits relatively low sensitivity to the polarity of its environment. Therefore, changes in fluorescence intensity and lifetime are the more reliable indicators of the lipid environment rather than shifts in the emission spectrum.

The orientation of the BODIPY fluorophore within the membrane can also influence its behavior. The specific linkage between the cholesterol molecule and the dye determines its position and orientation. For example, the common B-Chol, where the dye is attached via its central carbon, orients its fluorescent group perpendicular to the fatty acyl chains. Another variant, B-P-Chol, with the dye attached via a pyrrole ring, orients nearly parallel to the bilayer normal. These different orientations can impact the probe's lateral diffusion and interactions within the complex environment of a live cell plasma membrane, even if their partitioning into Lo/Ld phases in model membranes is similar.

Quantitative Data on this compound Behavior

The following tables summarize key quantitative parameters of this compound in different lipid environments, compiled from the literature.

| Parameter | Liquid-Disordered (Ld) Phase | Liquid-Ordered (Lo) Phase | Lipid System / Conditions | Reference(s) |

| Fluorescence Lifetime (τ) | 5.50 ± 0.08 ns | - | Single-phase DOPC GUVs | |

| Translational Diffusion (D) | (7.4 ± 0.3) x 10⁻⁸ cm²/s | (5.0 ± 0.2) x 10⁻⁸ cm²/s | DOPC/Chol/eggSM GUVs | |

| Partition Coefficient (Kp) | 1 | 1.88 | DOPC/Chol/eggSM GUVs (Lo vs Ld) | |

| Self-Quenching Threshold | > 3 mol% | > 3 mol% | POPC Liposomes |

Table 1: Photophysical and Diffusion Properties of this compound in Model Membranes. GUVs (Giant Unilamellar Vesicles), DOPC (Dioleoylphosphatidylcholine), Chol (Cholesterol), eggSM (Egg Sphingomyelin), POPC (Palmitoyloleoyl-phosphatidylcholine).

Experimental Protocols

Accurate and reproducible results depend on rigorous adherence to standardized protocols for probe delivery and analysis.

Protocol 1: Labeling of Model Membranes (GUVs)

Giant Unilamellar Vesicles (GUVs) are a widely used model system for studying lipid phase behavior.

-

Lipid Mixture Preparation: Prepare a stock solution of the desired lipids (e.g., a ternary mixture of DOPC, egg sphingomyelin, and cholesterol to induce phase separation) in chloroform or a chloroform/methanol mixture.

-

Probe Addition: Add this compound to the lipid mixture from a stock solution in chloroform. The final probe concentration should ideally be between 0.1 and 1 mol% to avoid self-quenching.

-

Lipid Film Formation: Deposit the lipid/probe mixture onto a conductive surface (e.g., indium tin oxide (ITO) coated coverslips). Evaporate the solvent under a gentle stream of nitrogen and then place under high vacuum for at least 2 hours to remove all residual solvent.

-

Electroformation: Assemble a chamber with the lipid-coated coverslips and fill with a swelling solution (e.g., sucrose or glucose solution). Apply an AC electric field (e.g., 10 Hz, 1-2 V) for 1-2 hours at a temperature above the phase transition temperature of the lipids to grow the vesicles.

-

Harvesting and Imaging: Gently harvest the GUVs and transfer them to a microscopy dish for imaging. Use techniques like confocal or two-photon microscopy to visualize phase separation, identified by differential partitioning of the probe.

Protocol 2: Labeling of Live Cells

Several methods can be used to label live cells, each with specific advantages.

-

Direct Delivery from Solvent:

-

Prepare a stock solution of this compound (e.g., 1 mM in ethanol or DMSO).

-

Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration (typically 0.5-5 µM).

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells at 37°C. Incubation times can vary; short incubations (15-30 minutes) may primarily label the plasma membrane, while longer incubations (e.g., overnight) are needed to observe equilibration with internal membranes and potential accumulation in organelles like lysosomes in disease models.

-

Wash the cells with fresh medium or phosphate-buffered saline (PBS) before imaging to remove unincorporated probe.

-

-

Delivery via Cyclodextrin:

-

Prepare a complex of this compound with methyl-β-cyclodextrin (MβCD). This is done by mixing the probe with an aqueous solution of MβCD to facilitate the solubilization of the hydrophobic cholesterol analog.

-

Incubate cells with the this compound/MβCD complex in serum-free medium for a short period (e.g., 5-15 minutes) at 37°C. This method allows for rapid and efficient insertion of the probe into the plasma membrane.

-

Wash cells thoroughly with fresh medium before imaging.

-

-

Physiological Delivery via Lipoproteins:

-

For studying cholesterol transport pathways, this compound can be incorporated into lipoproteins like low-density lipoprotein (LDL).

-

This involves incubating this compound with isolated LDL particles.

-

Cells are then incubated with the labeled LDL, allowing the probe to be taken up via the cell's natural receptor-mediated endocytosis pathway. This method is ideal for tracking the intracellular fate of lipoprotein-derived cholesterol.

-

Protocol 3: Key Analysis Techniques

-

Confocal and Two-Photon Microscopy: Used for visualizing the subcellular localization of this compound. Two-photon excitation is particularly advantageous for its reduced phototoxicity in live-cell imaging and its utility in fluorescence polarization studies to determine probe orientation.

-

Fluorescence Lifetime Imaging Microscopy (FLIM): This is the most powerful technique for mapping membrane order. By measuring the fluorescence lifetime of this compound at each pixel of an image, FLIM can create a quantitative map of membrane viscosity and lipid packing, independent of probe concentration.

-

Fluorescence Correlation Spectroscopy (FCS): FCS measures fluctuations in fluorescence intensity within a tiny, fixed observation volume. It is used to determine the translational diffusion coefficient of this compound, providing insights into its mobility and confinement within different membrane domains.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the core concepts of this compound fluorescence and a typical experimental workflow.

Conclusion

This compound is a powerful and versatile fluorescent probe whose utility extends far beyond simple localization. Its fluorescence mechanism is intrinsically linked to the biophysical state of the lipid membrane. By responding to changes in lipid packing and order with corresponding changes in fluorescence lifetime and intensity, it provides a quantitative readout of the membrane environment at the microscopic level. Researchers leveraging this probe must remain cognizant of its concentration-dependent self-quenching to ensure accurate data interpretation. When used with appropriate techniques like FLIM and FCS, this compound offers an unparalleled window into the complex and dynamic world of cholesterol organization and transport in both model systems and living cells.

References

The Nexus of Structure and Function: An In-depth Technical Guide to BODIPY-Cholesterol

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the intricate relationship between the molecular architecture of BODIPY-cholesterol conjugates and their functional properties as fluorescent probes. By understanding these structure-property relationships, researchers can better leverage these powerful tools for visualizing and quantifying cholesterol dynamics in cellular and model systems. This document provides a comprehensive overview of their synthesis, photophysical characteristics, and key experimental applications, complete with detailed protocols and visual workflows.

Core Principles: The this compound Conjugate

This compound is a fluorescent analog of cholesterol where the cholesterol molecule is covalently linked to a boron-dipyrromethene (BODIPY) fluorophore. The inherent hydrophobicity of the BODIPY moiety allows for its efficient incorporation into cell membranes and phospholipid vesicles[1]. The key to a successful cholesterol probe is its ability to faithfully mimic the behavior of endogenous cholesterol. This includes partitioning into specific membrane domains, such as liquid-ordered phases, and participating in cellular trafficking and efflux pathways[2][3].

The structure of the linker connecting the cholesterol backbone to the BODIPY dye is a critical determinant of the probe's functionality. Linkers devoid of polar atoms, such as single carbon-carbon bonds, have been shown to yield analogs that exhibit physical behavior substantially similar to natural cholesterol in model membranes[1][]. In contrast, the presence of polar functionalities like esters in the linker can interfere with the fluorescent sterol's ability to pack efficiently with phospholipids.

The point of attachment of the BODIPY fluorophore to the cholesterol molecule also significantly influences the probe's orientation and behavior within the membrane. For instance, attaching the fluorophore via one of its pyrrole rings to carbon-24 of cholesterol results in an orientation almost parallel to the lipid acyl chains, whereas attachment via the central difluoroboron moiety can lead to a perpendicular orientation. These orientational differences can, in turn, affect the lateral diffusion of the probe within the plasma membrane.

Photophysical Properties of this compound Analogs

The photophysical properties of this compound conjugates are central to their utility as fluorescent probes. These properties, including absorption and emission maxima, molar extinction coefficient, and quantum yield, are influenced by the specific chemical structure of the BODIPY core. Modifications to the BODIPY scaffold can lead to significant red-shifts in the excitation and emission spectra, enabling multicolor imaging and the simultaneous tracking of different cholesterol pools.

Below is a summary of the photophysical data for several this compound analogs.

| Compound | Description | λmax (abs), nm | ε, M⁻¹cm⁻¹ | λem, nm | Reference |

| 1 | Parent this compound | 495 | - | 507 | |

| 2 | This compound conjugate | 495 | 35,700 | 511 | |

| 4 | This compound conjugate | 495 | - | 507 | |

| 5 | Red-shifted this compound | 541 | - | 615 | |

| 6 | Red-shifted this compound | 589 | - | 628 | |

| 7 | Red-shifted this compound | 578 | - | 613 | |

| This compound | Commercial (e.g., from MedchemExpress) | 505 | - | 515 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of this compound probes.

Synthesis of this compound Conjugates via Suzuki or Liebeskind-Srogl Cross-Coupling

A versatile method for synthesizing this compound conjugates with non-polar linkers involves Suzuki or Liebeskind-Srogl cross-coupling reactions. These methods allow for the connection of cholesterol phenyl moieties to various BODIPY scaffolds.

Diagram of the general synthetic workflow:

Caption: General workflow for the synthesis of this compound conjugates.

Detailed Protocol for Suzuki Cross-Coupling (Example for conjugate 6):

-

Preparation of BODIPY derivative 19:

-

In a sealed tube, combine 18 (100 mg, 0.289 mmol), Pd₂(dba)₃ (6.6 mg, 0.0072 mmol), DavePhos (11.4 mg, 0.029 mmol), phenylboronic acid (70 mg, 0.574 mmol), and Cs₂CO₃ (312 mg, 0.958 mmol).

-

Add 1,4-dioxane/H₂O (2.2 mL, 10:1 v/v).

-

Stir the reaction mixture and heat using microwave irradiation at 80 °C for 30 minutes.

-

After cooling to room temperature, pour the mixture into brine and extract with ethyl acetate.

-

Dry the combined organic extracts over Na₂SO₄ and concentrate under reduced pressure to obtain BODIPY derivative 19.

-

-

Bromination to generate 20:

-

Regioselectively brominate compound 19 to yield compound 20.

-

-

Suzuki cross-coupling with cholesterol phenyl moiety 12:

-

Perform a Suzuki cross-coupling reaction between compound 20 and the cholesterol phenyl boronate ester 12.

-

-

Deprotection:

-

Follow the coupling with a THP deprotection step to yield the final this compound conjugate 6.

-

Cellular Labeling with this compound

This compound can be delivered to cells to label various cholesterol pools, including the plasma membrane and intracellular organelles. A common method involves the use of cyclodextrin as a carrier to facilitate the delivery of the hydrophobic probe to the cell membrane.

Diagram of the cellular labeling workflow:

Caption: Workflow for labeling cells with this compound.

Detailed Protocol for Labeling HeLa Cells:

-

Preparation of this compound/methyl-β-cyclodextrin (mβCD) complex:

-

Prepare a stock solution of the desired this compound analog.

-

Complex the fluorescent sterol with mβCD to facilitate delivery to the plasma membrane.

-

-

Cell Culture:

-

Culture HeLa cells in appropriate growth medium until they reach the desired confluency for imaging.

-

-

Labeling:

-

Incubate the HeLa cells with 25 µM of the this compound/mβCD complex.

-

-

Imaging:

-

After incubation, wash the cells to remove excess probe.

-

Image the cells using a confocal microscope. Nuclei can be counterstained with a suitable dye like Hoechst 33342.

-

Protocol for Staining K562 Cells:

-

Cell Preparation:

-

Treat K562 cells with the vehicle control or experimental compound for the desired time (e.g., 20 hours).

-

Collect cells by centrifugation at 2000 rpm for 3 minutes at 4 °C.

-

Resuspend the cell pellet in serum-free medium.

-

-

Labeling:

-

Incubate the cells with 20 µM of this compound in serum-free medium for 30 minutes at 4 °C.

-

-

Washing and Imaging:

-

Wash the cells with cold serum-free medium.

-

Observe the cells under a confocal microscope.

-

Cholesterol Efflux Assay using this compound

This compound is a valuable tool for measuring cholesterol efflux from cells to various acceptors, such as high-density lipoprotein (HDL) or apolipoprotein A-I (apoA-I). This assay is crucial for studying reverse cholesterol transport and the efficacy of potential therapeutic agents.

Diagram of the cholesterol efflux assay workflow:

Caption: Workflow for a this compound based cholesterol efflux assay.

Detailed Protocol for Cholesterol Efflux from J774 Macrophages:

-

Cell Plating:

-

Plate J774 macrophages in a 48-well plate at a density of 75,000 cells/well and incubate for 24 hours.

-

-

Cell Labeling:

-

Prepare a labeling medium containing a cyclodextrin/BODIPY-cholesterol/unlabeled cholesterol mixture.

-

Incubate the cell monolayers with 0.25 mL of the labeling medium for 1 hour.

-

Wash the cells with MEM-HEPES buffer.

-

-

Equilibration:

-

Equilibrate the cells with RPMI medium containing 0.2% BSA and an ACAT inhibitor for 18 hours. To study ABCA1-mediated efflux, include 0.3 mmol/L cAMP in the equilibration medium to upregulate ABCA1 expression.

-

-

Efflux:

-

Incubate the cells with the desired cholesterol acceptors (e.g., apoA-I, HDL) for a specified time (e.g., 4 hours).

-

-

Measurement:

-

At the end of the incubation, collect the media.

-

Lyse the cells to determine the amount of this compound remaining.

-

Measure the fluorescence of the media and the cell lysate using a plate reader (e.g., excitation 482 nm, emission 515 nm).

-

-

Calculation:

-

Calculate the percent efflux as: (fluorescence in media / (fluorescence in media + fluorescence in cell lysate)) x 100.

-

Conclusion

The relationship between the structure of this compound probes and their photophysical and biological properties is a cornerstone for their effective application in lipid research. By carefully selecting or designing conjugates with appropriate linkers and BODIPY scaffolds, researchers can obtain powerful tools for high-resolution imaging of cholesterol distribution and for quantifying its dynamic processes within cells. The detailed protocols provided in this guide offer a practical framework for the synthesis and utilization of these versatile fluorescent probes, paving the way for new discoveries in the complex field of cholesterol biology and its role in health and disease.

References

- 1. A sensitive assay for ABCA1-mediated cholesterol efflux using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Cholesterol Analogs Bearing BODIPY Fluorophores by Suzuki or Liebeskind-Srogl Cross Coupling and Evaluation of Their Potential for Visualization of Cholesterol Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linker length in fluorophore–cholesterol conjugates directs phase selectivity and cellular localisation in GUVs and live cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03905H [pubs.rsc.org]

The Illuminating World of Cholesterol: A Technical Guide to Novel Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and development of novel fluorescent cholesterol probes, essential tools for visualizing and understanding the intricate trafficking and signaling pathways of cholesterol within living cells. As disruptions in cholesterol homeostasis are linked to numerous diseases, including cardiovascular disorders and neurodegenerative conditions, the ability to monitor its dynamics at a molecular level is paramount for advancing biomedical research and drug discovery.

The Landscape of Fluorescent Cholesterol Probes

The challenge in developing fluorescent cholesterol probes lies in creating molecules that faithfully mimic the behavior of native cholesterol while possessing robust photophysical properties.[1] Two primary classes of probes have emerged to address this challenge: intrinsically fluorescent sterols and extrinsically labeled cholesterol analogs.[2]

-

Intrinsically Fluorescent Sterols: These probes, such as dehydroergosterol (DHE) and cholestatrienol (CTL), possess inherent fluorescence due to their modified sterol ring structure.[2][3] They are considered to be close structural mimics of cholesterol. However, they typically exhibit low quantum yields and are prone to photobleaching, requiring sensitive imaging setups.[3]

-

Extrinsically Labeled Cholesterol Analogs: This class involves the covalent attachment of a fluorophore to the cholesterol backbone. Common fluorophores include BODIPY (boron-dipyrromethene), NBD (nitrobenzoxadiazole), Dansyl, and Pyrene. These probes offer superior brightness and photostability compared to their intrinsic counterparts. However, the bulky fluorophore can sometimes alter the probe's trafficking and partitioning within cellular membranes. Recently, a new class of probes based on the 1,8-naphthalimide (CND) scaffold has been developed, offering tunable and environmentally sensitive fluorescence.

Quantitative Properties of Fluorescent Cholesterol Probes

The selection of an appropriate fluorescent cholesterol probe is dictated by its specific photophysical properties. The following table summarizes key quantitative data for a selection of commonly used and novel probes.

| Probe Name | Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Key Characteristics & References |

| Filipin | Cholesterol-Binding | ~360 | ~480 | Not typically reported | Not typically reported | Binds to unesterified cholesterol; perturbs membrane structure; not suitable for live-cell imaging. |

| Dehydroergosterol (DHE) | Intrinsic | ~320 | 370-400 | ~0.04 (in ethanol) | 0.3 - 0.8 | Close cholesterol mimic; low brightness and photostability. |

| Cholestatrienol (CTL) | Intrinsic | ~320 | 370-400 | ~0.04 (in ethanol) | 0.3 - 0.8 | Similar to DHE, considered a good cholesterol mimic. |

| BODIPY-Cholesterol | Extrinsic (BODIPY) | ~505 | ~515 | ~0.9 (in organic solvents) | ~2-6 | High brightness and photostability; well-suited for live-cell imaging. |

| NBD-Cholesterol | Extrinsic (NBD) | ~465 | ~535 | Varies with environment | Varies with environment | Environment-sensitive fluorescence; potential for mis-targeting. |

| Dansyl-Cholesterol | Extrinsic (Dansyl) | ~340 | ~520 | Varies with environment | Varies with environment | Environment-sensitive probe. |

| Pyrene-Cholesterol | Extrinsic (Pyrene) | ~340 | ~375 (monomer), ~470 (excimer) | Varies | Varies | Can form excimers to report on local concentration. |

| Novel Probe '5' | Intrinsic (Pentaene) | ~443 | ~520 | 0.256 (in ethanol) | 4.07 and 1.15 | Red-shifted emission and improved photostability compared to DHE/CTL. |

Visualizing Cholesterol Dynamics: Signaling Pathways and Experimental Workflows

The utility of fluorescent cholesterol probes lies in their ability to elucidate complex biological processes. Below are Graphviz diagrams illustrating a key cholesterol signaling pathway, a typical experimental workflow for probe validation, and the cholesterol biosynthesis pathway.

Caption: LDL Receptor-Mediated Endocytosis Pathway.

Caption: Experimental Workflow for New Probe Evaluation.

Caption: Simplified Cholesterol Biosynthesis Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of fluorescent cholesterol probes.

Synthesis of a this compound Conjugate (Illustrative Example)

This protocol outlines a general strategy for synthesizing a this compound conjugate. Specific reaction conditions may need optimization.

-

Modification of Cholesterol: Introduce a reactive group (e.g., an alkyne or azide) onto the cholesterol backbone, typically at the end of the alkyl tail, through standard organic synthesis procedures.

-

Functionalization of BODIPY Core: Synthesize or purchase a BODIPY fluorophore containing a complementary reactive group (e.g., an azide if cholesterol has an alkyne).

-

Click Chemistry Conjugation: React the modified cholesterol and the functionalized BODIPY dye using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction is highly efficient and specific.

-

Purification: Purify the resulting this compound conjugate using column chromatography to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Labeling Live Cells with Fluorescent Cholesterol Probes

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency.

-

Probe Preparation: Prepare a stock solution of the fluorescent cholesterol probe in a suitable solvent (e.g., DMSO or ethanol).

-

Loading Solution: Dilute the stock solution to the final working concentration (typically in the low micromolar range) in serum-free cell culture medium. To enhance solubility and delivery, the probe can be complexed with cyclodextrin.

-

Cell Labeling: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for a specific duration (e.g., 15-60 minutes) at 37°C. The optimal loading time and concentration should be determined empirically for each cell type and probe.

-

Washing: After incubation, wash the cells several times with pre-warmed phosphate-buffered saline (PBS) or serum-free medium to remove excess probe.

-

Imaging: Immediately proceed with live-cell imaging in a suitable imaging medium.

Fluorescence Microscopy and Image Analysis

-

Microscope Setup: Use a fluorescence microscope (confocal or widefield) equipped with the appropriate filter sets or laser lines for the chosen probe. For live-cell imaging, ensure the microscope is equipped with an environmental chamber to maintain physiological temperature, humidity, and CO2 levels.

-

Image Acquisition: Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching. For dynamic studies, acquire time-lapse series.

-

Co-localization Analysis: To determine the subcellular localization of the cholesterol probe, co-stain the cells with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or fluorescently tagged proteins).

-

Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify fluorescence intensity, probe distribution, and co-localization (e.g., by calculating Pearson's or Manders' coefficients). For trafficking studies, track the movement of fluorescently labeled vesicles or particles over time.

Conclusion and Future Perspectives

The development of novel fluorescent cholesterol probes has significantly advanced our ability to study the complex roles of cholesterol in cellular physiology and disease. While existing probes have proven invaluable, the quest for the "ideal" probe—one that perfectly mimics native cholesterol, is exceptionally bright and photostable, and reports on its local environment—continues. Future efforts will likely focus on the development of probes with enhanced photophysical properties, such as those with longer wavelength excitation and emission to minimize cellular autofluorescence and phototoxicity, and probes with ratiometric or lifetime-based sensing capabilities to provide quantitative information about the membrane environment. These next-generation tools will undoubtedly lead to new discoveries in the field of cholesterol biology and aid in the development of novel therapeutic strategies for cholesterol-related diseases.

References

A Technical Guide to BODIPY-Cholesterol: Spectral Properties and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical characteristics of BODIPY-Cholesterol, a fluorescent analog widely used to study the dynamics of cholesterol in cellular and model membrane systems. Its utility stems from the excellent spectral properties of the boron-dipyrromethene (BODIPY) fluorophore, which is relatively insensitive to its environment, possesses a high molar absorptivity, and exhibits a high fluorescence quantum yield.

Core Spectral and Photophysical Properties

This compound is valued for its bright, stable fluorescence and its ability to mimic the behavior of native cholesterol in biological membranes. The specific spectral characteristics can vary slightly depending on the exact molecular structure of the conjugate and the solvent environment. The data presented below is a summary of values reported in the literature for common this compound analogs.

Table 1: Quantitative Spectral Properties of this compound Analogs

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λabs) | ~505 nm | Organic Solvents | [1][2] |

| 495 nm | Methanol | [3] | |

| Emission Maximum (λem) | ~515 nm | Organic Solvents | [1][2] |

| 511 nm | Methanol | ||

| Molar Absorptivity (ε) | >80,000 M-1cm-1 | General (BODIPY Core) | |

| 35,700 M-1cm-1 | Methanol (Analog 2) | ||

| Quantum Yield (Φf) | ~0.9 | Organic Solvents | |

| Approaching 1.0 | General (BODIPY Core) | ||

| Typically >0.9 | Fluid Phase Lipid Bilayers | ||

| Stokes Shift | Small (~10-20 nm) | General | |

| Fluorescence Lifetime (τ) | ~5-7 nanoseconds | General (BODIPY Core) |

Experimental Protocols

The most common and reliable method for determining the fluorescence quantum yield (Φf) of a compound is the comparative method, which measures the fluorescence intensity of the unknown sample relative to a well-characterized standard with a known quantum yield.

Materials:

-

This compound (test sample)

-

Fluorescence standard with known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.94; or Fluorescein in 0.1 N NaOH, Φf = 0.95)

-

High-purity solvent (the same solvent must be used for both the test sample and the standard)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a corrected emission spectrum function

-

Volumetric flasks and precision pipettes

Methodology:

-

Preparation of Stock Solutions: Prepare stock solutions of both the this compound and the chosen fluorescence standard in the same high-purity solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is within the linear range, typically below 0.1, to minimize inner filter effects.

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test sample and the standard.

-

Determine the absorbance value at the chosen excitation wavelength (λex). This wavelength should be one at which both the sample and standard absorb light.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the test sample and the standard.

-

It is critical to use the same instrument parameters for all measurements: excitation wavelength (λex), excitation and emission slit widths, and detector settings.

-

-

Data Analysis:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Create two separate plots: one for the test sample and one for the standard, plotting the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).

-

Perform a linear regression for each data set to obtain the slope (gradient) of the line. Let these be Gradtest and Gradstd.

-

-

Quantum Yield Calculation:

-

Calculate the quantum yield of the this compound sample (Φf_test) using the following equation:

Φf_test = Φf_std * (Gradtest / Gradstd) * (ntest2 / nstd2)

-

Where:

-

Φf_std is the known quantum yield of the standard.

-

Gradtest and Gradstd are the gradients from the plots.

-

ntest and nstd are the refractive indices of the solvents used for the test and standard solutions, respectively. If the same solvent is used for both, this term (ntest2 / nstd2) equals 1 and can be omitted.

-

-

Visualizations: Workflows and Applications

The following diagrams illustrate key experimental and biological processes involving this compound.

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Caption: Visualization of this compound uptake and intracellular trafficking.

References

- 1. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of Cholesterol Analogs Bearing BODIPY Fluorophores by Suzuki or Liebeskind-Srogl Cross Coupling and Evaluation of Their Potential for Visualization of Cholesterol Pools - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Purification of BODIPY-Cholesterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis and purification of BODIPY-cholesterol, a fluorescent analog of cholesterol widely used in research to visualize sterol trafficking in living cells. The hydrophobic BODIPY (boron-dipyrromethene) fluorophore, when conjugated to cholesterol, creates a powerful tool for studying lipid behavior in biological membranes. This document details various synthetic strategies, purification protocols, and relevant quantitative data to assist researchers in the preparation and application of this essential probe.

Synthetic Strategies for this compound Conjugates

Several synthetic routes have been developed to conjugate the BODIPY fluorophore to the cholesterol backbone. The choice of strategy often depends on the desired linkage between the two moieties, which can influence the probe's photophysical properties and biological behavior. Key approaches include Suzuki or Liebeskind-Srogl cross-coupling reactions and "click" chemistry.

Synthesis via Suzuki or Liebeskind-Srogl Cross-Coupling

A convergent synthetic route utilizes Suzuki or Liebeskind-Srogl cross-coupling to form a non-heteroatom, single-bonded linkage between the BODIPY core and a cholesterol-phenyl moiety. This method offers versatility in designing various this compound analogs with different spectral properties.[1][2]

Experimental Protocol:

A representative synthesis involves the coupling of a cholesterol phenyl boronic ester with a brominated BODIPY scaffold.[1]

-

Step 1: Synthesis of Cholesterol Phenyl Moieties: Starting from commercially available bisnorcholenic acid, a multi-step synthesis is employed to introduce a phenyl group to the cholesterol side chain, which is then converted to a pinacol boronic ester.[1]

-

Step 2: Synthesis of BODIPY Scaffolds: Various BODIPY cores can be synthesized and subsequently functionalized, for instance, through bromination, to prepare them for the cross-coupling reaction.[1]

-

Step 3: Suzuki Cross-Coupling: The cholesterol phenyl pinacol boronic ester is coupled with the brominated BODIPY scaffold in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable base.

-

Step 4: Deprotection: An acid-labile protecting group, such as a tetrahydropyranyl (THP) ether on the cholesterol hydroxyl group, is removed to yield the final this compound conjugate.

A gram-scale synthesis of a terminal alkene cholesterol derivative from bisnorcholenic acid has been achieved in four steps with a 63% overall yield without the need for column chromatography.

Synthesis via "Click" Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" chemistry reaction, provides an efficient method for tethering the BODIPY dye to the cholesterol molecule via a 1,2,3-triazole linker.

Experimental Protocol:

-

Step 1: Preparation of Azido-Cholesterol: A known alcohol derivative of cholesterol is converted into an azide in a three-step sequence (mesylate to bromide to azide) with an overall yield of 85%.

-

Step 2: Preparation of Alkyne-Functionalized BODIPY: A BODIPY core is synthesized with a phenylethynyl group at a specific position on the chromophore.

-

Step 3: Click Reaction: The azido-cholesterol is reacted with the alkyne-functionalized BODIPY in the presence of a copper(I) catalyst (e.g., CuI) in a solvent like DMSO to form the triazole-linked conjugate.

-

Step 4: Deprotection: If protecting groups are used, a final deprotection step is carried out to yield the desired this compound analog. A BODIPY cholesterol conjugate was obtained in 91% yield after deprotection of the preceding intermediate, which was prepared in 59% yield via the click reaction.

Synthesis of Ester-Linked this compound

An alternative approach involves creating an ester linkage between the cholesterol molecule and the BODIPY fluorophore. While this linkage introduces a polar group that may affect the probe's behavior, it represents a straightforward synthetic strategy.

Experimental Protocol:

-

Step 1: Protection and Reduction: The hydroxyl group of bisnorcholenic acid is protected as a THP ether, followed by reduction of the carboxylic acid with LiAlH₄ to yield an alcohol.

-

Step 2: Synthesis of BODIPY Carboxylic Acid: A BF₃-mediated reaction of glutaric anhydride with 2,4-dimethylpyrrole affords the BODIPY precursor with a carboxylic acid handle.

-

Step 3: Esterification: A DCC-mediated condensation of the cholesterol-derived alcohol with the BODIPY carboxylic acid forms the ester linkage.

-

Step 4: Deprotection: The THP ether is removed using PPTS in methanol under reflux to give the final product in a 92% overall yield.

Purification of this compound

Purification of the synthesized this compound conjugates is crucial to remove unreacted starting materials, catalysts, and byproducts. The primary methods employed are recrystallization and column chromatography.

Experimental Protocols:

-

Recrystallization: For intermediates and some final products, recrystallization from a suitable solvent, such as ethyl acetate (EtOAc), can be an effective purification method, particularly for larger scale syntheses.

-

Column Chromatography: Silica gel column chromatography is a standard technique for purifying this compound conjugates. The choice of eluent system depends on the polarity of the specific analog.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to separate free and esterified this compound for analytical purposes. The fluorescent spots can be visualized and quantified using a fluorescence imager.

Quantitative Data

The following tables summarize key quantitative data for various this compound analogs reported in the literature.

Table 1: Reaction Yields for this compound Synthesis

| Synthetic Step | Yield (%) | Reference |

| Suzuki cross-coupling and THP deprotection for conjugate 3 | 45 | |

| Suzuki cross-coupling and THP deprotection for conjugate 6 (over 2 steps) | 30 | |

| Gram-scale synthesis of terminal alkene 10 (over 4 steps) | 63 | |

| Synthesis of this compound ester analogue 1 (overall) | 92 | |

| Synthesis of this compound analogue 10 (overall) | 29 | |

| Conversion of alcohol 12 to azide 13 (overall) | 85 | |

| Click reaction to form intermediate 14 | 59 | |

| Deprotection of 14 to yield conjugate 1 | 91 | |

| Synthesis of this compound conjugate 2 (overall) | 52 |

Table 2: Photophysical Properties of this compound Analogs

| Compound | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Reference |

| 1 | 495 | 507 | |

| 2 | 495 | 507 | |

| 4 | 495 | 507 | |

| 5 | 541 | 615 | |

| 6 | 589 | 628 | |

| 7 | 578 | 613 |

Visualization of Workflows

The following diagrams illustrate the generalized workflows for the synthesis and purification of this compound.

Caption: Generalized workflow for the chemical synthesis of this compound.

Caption: General workflow for the purification of this compound.

References

- 1. Synthesis of Cholesterol Analogs Bearing BODIPY Fluorophores by Suzuki or Liebeskind-Srogl Cross Coupling and Evaluation of Their Potential for Visualization of Cholesterol Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of cholesterol analogues bearing BODIPY fluorophores by Suzuki or Liebeskind-Srogl cross-coupling and evaluation of their potential for visualization of cholesterol pools - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Dance of Cholesterol: A Technical Guide to BODIPY-Cholesterol's Membrane Partitioning

For researchers, scientists, and drug development professionals, understanding the intricate choreography of cholesterol within cellular membranes is paramount. This in-depth technical guide delves into the membrane partitioning of BODIPY-cholesterol, a fluorescent analog that has become an indispensable tool for visualizing and quantifying sterol dynamics. We will explore its behavior in model and cellular membranes, present key quantitative data, and provide detailed experimental protocols to empower your research.

This compound is a cholesterol molecule tagged with a BODIPY (boron-dipyrromethene) fluorophore, offering a bright and photostable signal for microscopic imaging and spectroscopic analysis.[1][2] Its structural similarity to native cholesterol allows it to be a valuable proxy for studying cholesterol's trafficking, its role in the formation of lipid rafts, and its influence on membrane fluidity.[3][4][5] However, it's crucial to recognize that the addition of the fluorescent moiety can introduce perturbations, making a thorough understanding of its partitioning behavior essential for accurate data interpretation.

Quantitative Insights into this compound Partitioning

The partitioning of this compound into different membrane phases, particularly the liquid-ordered (lo) phase, often associated with lipid rafts, is a key aspect of its utility. The following tables summarize quantitative data from various studies, providing a comparative overview of its behavior.

| Probe | Model Membrane Composition | Partition Coefficient (Kp) lo/ld | Comments | Reference |

| B-Chol | DPPC/DOPC/Cholesterol (33:33:33 mol%) | ~1.5:1 to 2:1 | Prefers the liquid-ordered (lo) phase over the liquid-disordered (ld) phase. | |

| B-P-Chol | DPPC/DOPC/Cholesterol (33:33:33 mol%) | ~1.5:1 to 2:1 | Shows similar partitioning preference to B-Chol. | |

| This compound (BCh2) | Model Membranes | Lower affinity for lo phase than DHE | While it partitions into the lo phase, its preference is less pronounced compared to the intrinsically fluorescent sterol dehydroergosterol (DHE). |

Table 1: Partition coefficients of this compound derivatives in model membranes.

| Probe | Cell Type | Measurement Technique | Diffusion Coefficient (D) | Comments | Reference |

| B-Chol | BHK cells | FRAP | 0.5 µm²/s | Slower diffusion compared to B-P-Chol in the plasma membrane. | |

| B-P-Chol | BHK cells | FRAP | 0.8–1.0 µm²/s | Diffuses almost twice as fast as B-Chol in the plasma membrane. |

Table 2: Lateral diffusion coefficients of this compound derivatives in the plasma membrane of living cells.

Experimental Protocols: A Practical Guide

Accurate and reproducible data are the bedrock of scientific advancement. This section provides detailed methodologies for key experiments used to investigate the membrane partitioning of this compound.

Preparation of Giant Unilamellar Vesicles (GUVs) for Partitioning Studies

Objective: To create model membranes with coexisting liquid-ordered (lo) and liquid-disordered (ld) phases to visualize the partitioning of this compound.

Materials:

-

Dipalmitoylphosphatidylcholine (DPPC)

-

Dioleoylphosphatidylcholine (DOPC)

-

Cholesterol

-

This compound (e.g., B-Chol or B-P-Chol)

-

DiIC12 (ld phase marker)

-

Chloroform

-

Electroformation chamber (e.g., Vesicle Prep Pro)

-

Indium tin oxide (ITO)-coated glass slides

Procedure:

-

Prepare a lipid mixture in chloroform containing DPPC, DOPC, and cholesterol at a molar ratio of 33:33:33.

-

Add this compound and DiIC12 to the lipid mixture at a final concentration of 0.5 mol% each.

-

Deposit the lipid mixture onto an ITO-coated glass slide and allow the solvent to evaporate under a gentle stream of nitrogen, followed by desiccation under vacuum for at least 1 hour.

-

Assemble the electroformation chamber with a second ITO-coated glass slide, separated by a silicone spacer.

-

Fill the chamber with a sucrose solution (e.g., 200 mM).

-

Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 1-2 hours at a temperature above the melting transition of the lipids (e.g., 60°C).

-

Slowly cool the chamber to room temperature to induce phase separation.

-

Harvest the GUVs and image them using a fluorescence microscope.

Fluorescence Recovery After Photobleaching (FRAP) for Diffusion Studies

Objective: To measure the lateral diffusion coefficient of this compound in the plasma membrane of living cells.

Materials:

-

Cultured cells (e.g., BHK cells)

-

This compound

-

Cell culture medium

-

Confocal laser scanning microscope with a high-power laser for bleaching

Procedure:

-

Seed cells on a glass-bottom dish suitable for microscopy.

-

Label the cells with this compound (e.g., 1 µM) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.

-

Wash the cells to remove excess probe.

-

Identify a region of interest (ROI) on the plasma membrane.

-

Acquire a few pre-bleach images of the ROI.

-

Bleach the fluorescence in the ROI using a high-intensity laser pulse.

-

Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.

-

Analyze the fluorescence recovery curve to calculate the diffusion coefficient and mobile fraction.

Cellular Uptake and Trafficking Studies

Objective: To visualize the internalization and intracellular transport of this compound.

Materials:

-

Cultured cells (e.g., CHO, HeLa)

-

This compound

-

Delivery vehicle (e.g., methyl-β-cyclodextrin, LDL)

-

Fixative (e.g., paraformaldehyde)

-

Organelle-specific fluorescent markers (e.g., for endosomes, lysosomes, lipid droplets)

-

Fluorescence microscope

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a complex of this compound with the chosen delivery vehicle. For example, complex with methyl-β-cyclodextrin for rapid plasma membrane labeling.

-

Incubate the cells with the this compound complex for a defined period (pulse).

-

Wash the cells and incubate in probe-free medium for various time points (chase).

-

At each time point, fix the cells.

-

(Optional) Stain the cells with organelle-specific markers.

-

Image the cells using fluorescence microscopy to determine the subcellular localization of this compound.

Considerations for Accurate Interpretation

While this compound is a powerful tool, it is essential to be aware of its limitations. The method of delivery can significantly impact its initial distribution and subsequent trafficking pathways. For instance, delivery via methyl-β-cyclodextrin primarily labels the plasma membrane, while delivery as an ester in LDL particles mimics the physiological route of cholesterol uptake. Furthermore, the BODIPY moiety itself can influence the probe's behavior, leading to differences in partitioning and metabolism compared to native cholesterol. Therefore, it is often beneficial to use multiple cholesterol analogs, such as DHE, in parallel to validate findings.

By understanding the quantitative partitioning behavior of this compound and employing rigorous experimental protocols, researchers can effectively harness this fluorescent probe to illuminate the complex and vital roles of cholesterol in cellular function and disease.

References

- 1. This compound: a new tool to visualize sterol trafficking in living cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Using BODIPY-Cholesterol for Live-Cell Imaging of Sterol Trafficking

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesterol is a critical component of mammalian cell membranes, influencing membrane fluidity, organization, and function.[1] Its intracellular transport is a tightly regulated process, and dysregulation is associated with numerous diseases, including Niemann-Pick type C (NPC) disease and atherosclerosis.[2][3] Visualizing cholesterol trafficking in living cells is challenging due to the difficulty of tagging cholesterol without altering its fundamental properties.[2][4]

BODIPY-cholesterol (also known as TopFluor-Cholesterol or BChol) is a fluorescent cholesterol analog that has become a valuable tool for live-cell imaging. It consists of a cholesterol molecule linked to a bright and highly photostable boron-dipyrromethene (BODIPY) fluorophore. This probe often mimics the behavior of natural cholesterol, partitioning into ordered membrane domains and participating in intracellular trafficking pathways. However, it is crucial to recognize its limitations, including altered metabolism and a tendency to accumulate in lipid droplets, to ensure accurate interpretation of experimental data.

These application notes provide an overview of the use of this compound in live-cell imaging, summarize key quantitative data, and offer detailed protocols for common experimental procedures.

Application Notes

Key Features and Advantages

-

High Brightness and Photostability: The BODIPY fluorophore is significantly brighter (over 500-fold) and more photostable than intrinsically fluorescent sterols like dehydroergosterol (DHE), allowing for lower probe concentrations and long-term time-lapse imaging with reduced phototoxicity.

-

Good Cholesterol Mimic: this compound partitions preferentially into liquid-ordered (lo) phases in model membranes, a key characteristic of cholesterol, making it suitable for studying membrane domains.

-

Versatility: It can be used to monitor various aspects of cholesterol dynamics, including plasma membrane diffusion, endocytic uptake, and transport between organelles.

Limitations and Considerations

-

Altered Metabolism: The esterification of this compound by acyl-CoA:cholesterol acyltransferase (ACAT) is significantly lower than that of radiolabeled cholesterol. This suggests the BODIPY moiety may sterically hinder enzymatic processes.

-

Lipid Droplet Accumulation: this compound shows a higher propensity to accumulate in lipid droplets compared to cholesterol or DHE, especially in cells with high lipid content. This is partly due to the lipophilic nature of the BODIPY dye itself.

-

Increased Efflux: Compared to radiolabeled cholesterol, this compound can be more readily effluxed from cells, which may affect the interpretation of long-term studies.

Data Presentation

Table 1: Comparative Properties of Fluorescent Cholesterol Probes

| Property | This compound (BChol) | Dehydroergosterol (DHE) |

| Fluorophore | Extrinsic (BODIPY) | Intrinsic |

| Relative Brightness | High (~1000x brighter than DHE) | Low |

| Photostability | High | Low (rapid photo-bleaching) |

| Excitation/Emission | ~505 / 515 nm | UV range |

| Partitioning | Prefers liquid-ordered (lo) phase | Higher preference for lo phase than BChol |

| Esterification Rate | Low (e.g., ~4-fold lower than ³H-Cholesterol) | More similar to native cholesterol |

| Lipid Droplet Targeting | High, especially in lipid-loaded cells | Low |

Table 2: Quantitative Parameters of this compound Trafficking

| Trafficking Step | Cell Type | Method | Key Finding | Reference |

| PM to ERC Transport | BHK Cells | Live-cell imaging | Kinetics identical to DHE; clathrin-dependent. | |

| Cholesterol Efflux | Primary Mouse Astrocytes | Fluorescence Assay | ~20% efflux to apoA1 acceptor after loading. | |

| Lysosomal Accumulation | NPC Mutant Fibroblasts | Live-cell imaging | Requires long incubation (>18h) when delivered from solvent. | |

| Esterification | CHO Cells | Isotope comparison | Esterification is ~4-fold lower than ³H-Cholesterol. |

Visualizations

Experimental Workflow and Cellular Trafficking

The following diagrams illustrate a typical experimental workflow for using this compound and the major intracellular trafficking pathways it follows.

Caption: Workflow for a pulse-chase experiment using this compound.

Caption: Intracellular trafficking pathways of this compound.

Experimental Protocols

Protocol 1: General Live-Cell Staining and Imaging

This protocol describes the basic method for labeling live cells with this compound for visualization of its distribution.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in ethanol or DMSO)

-

Methyl-β-cyclodextrin (MβCD)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Glass-bottom imaging dishes or chamber slides

-

Fluorescence microscope (confocal recommended) with appropriate filter sets (e.g., Ex/Em: 488/510-550 nm)

Procedure:

-

Cell Plating: Plate cells on glass-bottom dishes to reach 60-80% confluency on the day of the experiment.

-

Preparation of this compound/MβCD Complex: a. In a microfuge tube, add a small volume of this compound stock solution. b. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. c. Add pre-warmed (37°C) serum-free medium containing MβCD (e.g., 1 mM) to the tube. The final concentration of this compound should be 5-10 times lower than MβCD. d. Vortex vigorously and incubate at 37°C for 15-30 minutes to complex the probe with MβCD.

-

Cell Labeling: a. Wash the cells twice with warm PBS or HBSS. b. Add the this compound/MβCD complex (diluted in serum-free medium to a final concentration of 1-5 µM) to the cells. c. Incubate at 37°C for 10-30 minutes. Incubation time can be varied depending on the experimental goal. For lysosomal accumulation studies in NPC cells, incubation may need to be extended to 18 hours or more.

-

Washing: a. Remove the labeling solution. b. Wash the cells three times with warm PBS or complete medium to remove unbound probe.

-

Imaging: a. Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells. b. Immediately proceed to imaging on a fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).

Protocol 2: Pulse-Chase for Monitoring Sterol Trafficking

This protocol allows for the visualization of the movement of this compound from the plasma membrane to internal compartments over time.

Procedure:

-

Pulse Labeling: a. Follow steps 1 and 2 from Protocol 1. b. Perform a short "pulse" by incubating cells with the this compound/MβCD complex at a low temperature (e.g., 4°C or on ice) for 30 minutes. This restricts the probe primarily to the plasma membrane by inhibiting endocytosis.

-

Washing: a. Quickly wash the cells three times with ice-cold PBS to remove the labeling solution.

-

Chase Period: a. Add pre-warmed (37°C) complete culture medium to the cells to initiate the "chase." This allows endocytosis and intracellular trafficking to resume. b. Image the cells at various time points (e.g., 0, 5, 15, 30, 60 minutes) to track the movement of the fluorescent signal from the plasma membrane to intracellular structures like the endocytic recycling compartment (ERC).

Protocol 3: Cholesterol Efflux Assay

This protocol provides a method to quantify the movement of this compound from cells to an extracellular acceptor, such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I).

Materials:

-

Cholesterol acceptor (e.g., HDL, ApoA-I)

-

Serum-free medium

-

Multi-well plate reader or flow cytometer

Procedure:

-

Cell Labeling: a. Plate cells in a multi-well plate (e.g., 48-well or 96-well). b. Label the cells with this compound as described in Protocol 1 (steps 2-3). c. For some cell types, it may be necessary to up-regulate cholesterol transporters (e.g., treat with a cAMP analog to induce ABCA1) to achieve measurable efflux.

-

Washing: a. Wash cells thoroughly (at least three times) with warm PBS to remove any extracellular probe.

-

Efflux Incubation: a. Add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I) to the "test" wells. b. Add serum-free medium without any acceptor to the "control" wells (to measure baseline). c. Incubate at 37°C for a defined period (e.g., 1-4 hours).

-

Quantification: a. Method A (Medium): Collect the supernatant (medium) from each well. Measure the fluorescence intensity in the medium using a plate reader. b. Method B (Cells): Wash the cells with PBS and lyse them. Measure the fluorescence intensity of the cell lysate. Alternatively, detach the cells and analyze the mean cellular fluorescence by flow cytometry.

-

Calculation:

-

Percent Efflux = [ (Fluorescence in medium with acceptor - Fluorescence in medium without acceptor) / Total initial cellular fluorescence ] x 100.

-

Alternatively, using cellular fluorescence: Percent Efflux = [ (Fluorescence of control cells - Fluorescence of acceptor-treated cells) / Fluorescence of control cells ] x 100.

-

References

- 1. Potential of this compound for analysis of cholesterol transport and diffusion in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Cellular Labeling with BODIPY-Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY-cholesterol is a fluorescently labeled analog of cholesterol that serves as a valuable tool for visualizing and tracking the distribution and trafficking of cholesterol within living and fixed cells.[1][2] Its intrinsic lipophilicity allows it to readily permeate cell membranes and mimic the behavior of endogenous cholesterol.[1] The attached BODIPY (boron-dipyrromethene) fluorophore exhibits bright, stable fluorescence with a narrow emission spectrum, making it suitable for high-resolution microscopy and quantitative analysis.[3] These characteristics enable researchers to investigate the role of cholesterol in various cellular processes, including membrane organization, signal transduction, and the pathogenesis of diseases related to cholesterol metabolism.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in cellular labeling experiments.

Table 1: Spectral Properties and Recommended Concentrations

| Parameter | Value | Reference(s) |

| Excitation Wavelength (max) | 505 nm | |

| Emission Wavelength (max) | 515 nm | |

| Stock Solution Concentration | 1 mM in DMSO | |

| Working Concentration (Live Cells) | 0.1 - 5 µM | |

| Working Concentration (Fixed Cells) | 0.5 - 5 µM | |

| Incubation Time (Live Cells) | 10 - 30 minutes | |

| Incubation Time (Fixed Cells) | 20 - 60 minutes |

Table 2: Materials and Reagents

| Reagent | Purpose |

| This compound | Fluorescent cholesterol analog |

| Dimethyl sulfoxide (DMSO) | Solvent for stock solution |

| Phosphate-Buffered Saline (PBS) | Washing and dilution buffer |

| Cell Culture Medium | Maintenance of live cells |

| Paraformaldehyde (PFA) | Fixative for fixed cell imaging |

| Antifade Mounting Medium | To preserve fluorescence signal |

Experimental Protocols

Protocol 1: Live-Cell Labeling with this compound

This protocol describes the steps for labeling living cells to visualize the dynamic trafficking of cholesterol.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

Cells cultured on coverslips or in imaging dishes

Procedure:

-

Prepare Working Solution: Dilute the 1 mM this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 0.5-5 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Cell Preparation: Aspirate the existing culture medium from the cells.

-

Washing: Gently wash the cells once with pre-warmed PBS.

-

Labeling: Add the this compound working solution to the cells and incubate for 10-20 minutes at 37°C in a CO₂ incubator.

-

Washing: Aspirate the labeling solution and wash the cells twice with pre-warmed PBS to remove unbound probe.

-

Imaging: Immediately proceed with fluorescence microscopy. For live-cell imaging, maintain the cells at 37°C and 5% CO₂.

Protocol 2: Fixed-Cell Labeling with this compound

This protocol is suitable for endpoint assays and co-localization studies with other cellular markers.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Cells cultured on coverslips

Procedure:

-

Cell Preparation: Aspirate the culture medium and wash the cells once with PBS.

-

Fixation: Add 4% PFA to the cells and incubate for 15 minutes at room temperature.

-

Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

Prepare Working Solution: Dilute the 1 mM this compound stock solution in PBS to a final concentration of 0.5-5 µM.

-

Labeling: Add the this compound working solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.

-

Washing: Aspirate the labeling solution and wash the cells three times with PBS for 5 minutes each.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Proceed with fluorescence microscopy. The slides can be stored at 4°C, protected from light.

Visualization of Cellular Pathways and Workflows

Experimental Workflow for this compound Cell Labeling

The following diagram illustrates the general workflow for labeling both live and fixed cells with this compound.

Caption: Workflow for live and fixed cell labeling with this compound.

Cholesterol Trafficking in the Hedgehog Signaling Pathway

Cholesterol plays a critical role in the Hedgehog (Hh) signaling pathway, particularly in the regulation of the transmembrane proteins Patched1 (PTCH1) and Smoothened (SMO). The localization and activity of SMO are controlled by the cholesterol gradient within the primary cilium, which is regulated by PTCH1. This compound can be used to visualize the cholesterol-rich environment of the ciliary membrane and how it is modulated during Hh signaling.

Caption: Cholesterol's role in Hedgehog signaling activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Synthesis of Cholesterol Analogs Bearing BODIPY Fluorophores by Suzuki or Liebeskind-Srogl Cross Coupling and Evaluation of Their Potential for Visualization of Cholesterol Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol and its derivatives in Sonic Hedgehog signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: BODIPY-Cholesterol in the Study of Lipid Raft Dynamics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing BODIPY-cholesterol, a fluorescent analog of cholesterol, to investigate the dynamic environment of lipid rafts in cellular membranes.

Introduction to this compound and Lipid Rafts

Lipid rafts are specialized microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[1][2][3][4] These dynamic platforms are crucial for various cellular processes, including signal transduction, membrane trafficking, and viral entry.[5] The study of their transient nature and small size presents a significant challenge. Fluorescently labeled lipids, such as this compound, have emerged as invaluable tools for visualizing and quantifying the behavior of cholesterol within these domains in living cells.

This compound offers several advantages for live-cell imaging, including high molecular brightness, relative photostability, and suitability for advanced microscopy techniques like two-photon imaging. However, it is crucial to recognize that the addition of the BODIPY fluorophore can subtly alter the molecule's properties compared to endogenous cholesterol. Different isomers of this compound exist, with the position of the fluorophore influencing its orientation and diffusion within the membrane. This document will focus on the applications of commercially available this compound where the fluorophore is attached to the sterol's side chain.

Key Applications

-

Visualization of Cholesterol Distribution: Direct imaging of cholesterol localization in the plasma membrane and intracellular organelles.

-

Analysis of Lipid Raft Integrity: Observing changes in lipid raft organization upon various cellular stimuli or drug treatments.

-

Quantification of Membrane Dynamics: Measuring the lateral diffusion of cholesterol in different membrane environments using techniques like Fluorescence Recovery After Photobleaching (FRAP).

-

Monitoring Cholesterol Trafficking: Tracking the movement of cholesterol between the plasma membrane and intracellular compartments.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound behavior in model and cellular membranes, providing a reference for experimental design and data interpretation.

Table 1: Partitioning of this compound in Model Membranes

| Probe | Membrane System | Phase Preference (lo/ld) | Reference |

| B-Chol | GUVs (DPPC/DOPC/Cholesterol) | ~1.5:1 to 2:1 | |

| B-Chol | Ternary Lipid Mixtures | Preferential partitioning into lo phase |

lo: liquid-ordered phase (raft-like); ld: liquid-disordered phase (non-raft)

Table 2: Lateral Diffusion Coefficients (D) of this compound Analogs

| Probe | Membrane System | Technique | Diffusion Coefficient (D) (μm²/s) | Reference |

| B-Chol | PM of BHK cells | FRAP | 0.5 | |

| B-P-Chol | PM of BHK cells | FRAP | 0.8 - 1.0 | |

| B-Chol & B-P-Chol | Supported DOPC membranes | FCS | 3.2 | |

| B-Chol & B-P-Chol | Supported POPC + 30 mol% Cholesterol | FCS | 1.7 | |

| B-Chol | GUVs (lo phase) | FCS | 4.98 | |

| B-Chol | GUVs (ld phase) | FCS | 7.23 |

B-Chol: BODIPY attached to the central ring; B-P-Chol: BODIPY attached to the side chain. PM: Plasma Membrane; GUV: Giant Unilamellar Vesicle.

Experimental Protocols

Protocol 1: Live-Cell Labeling with this compound for Confocal Microscopy

This protocol details the steps for labeling living cells with this compound to visualize its distribution in the plasma membrane and intracellular compartments.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO or ethanol)

-

Cell culture medium (serum-free and complete)

-

Phosphate-buffered saline (PBS)

-

Coverslips or glass-bottom dishes suitable for microscopy

-

Cultured cells of interest

Procedure:

-

Cell Seeding: Seed cells on sterile coverslips or glass-bottom dishes at an appropriate density to reach 60-80% confluency on the day of the experiment.

-

Preparation of Labeling Solution:

-

Prepare a fresh labeling solution by diluting the this compound stock solution in serum-free medium. A final concentration of 1-5 µM is a good starting point, but this should be optimized for the specific cell type and experimental goals.

-

For some applications, complexing this compound with a carrier like methyl-β-cyclodextrin (MβCD) can facilitate more efficient and uniform plasma membrane labeling.

-

-

Cell Labeling:

-

Wash the cells once with pre-warmed PBS.

-

Remove the PBS and add the pre-warmed labeling solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C and 5% CO₂. For studies focusing on the plasma membrane, incubation can be performed at 4°C for 30 minutes to minimize endocytosis.

-

-

Washing:

-

Remove the labeling solution.

-

Wash the cells two to three times with pre-warmed, serum-free medium or PBS to remove excess probe.

-

-

Imaging:

-

Replace the wash solution with complete medium or a suitable imaging buffer.

-

Observe the cells using a confocal microscope equipped with appropriate filter sets for BODIPY fluorescence (Excitation/Emission: ~505/515 nm).

-

Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) for Measuring Lateral Diffusion

This protocol describes how to perform a FRAP experiment to determine the lateral mobility of this compound in the plasma membrane.

Materials:

-

Cells labeled with this compound (as per Protocol 1)

-

Confocal laser scanning microscope with FRAP capabilities

Procedure:

-

Cell Preparation: Prepare and label cells on glass-bottom dishes as described in Protocol 1.

-

Microscope Setup:

-

Mount the dish on the microscope stage and bring the plasma membrane of a selected cell into focus.

-

Set the imaging parameters (laser power, detector gain) to obtain a good signal-to-noise ratio without causing significant photobleaching during pre-bleach imaging.

-

-

Pre-Bleach Imaging: Acquire a few images of the region of interest (ROI) to establish the baseline fluorescence intensity.

-

Photobleaching:

-

Define a small ROI (e.g., a circle with a radius of 1-3 µm) on the plasma membrane.

-

Use a high-intensity laser beam to photobleach the fluorescence within the ROI. This should be a brief, intense pulse.

-

-

Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the same region at a lower laser intensity to monitor the recovery of fluorescence as unbleached this compound molecules diffuse into the bleached area.

-

Data Analysis:

-

Measure the fluorescence intensity within the bleached ROI over time.

-

Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

-

Normalize the recovery data.

-